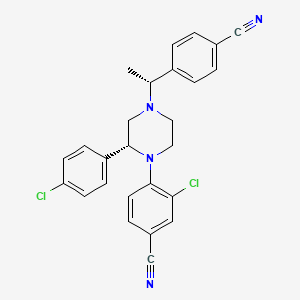
Giminabant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Giminabant is a cannabinoid receptor antagonist (veterinary use).
Scientific Research Applications
1. Metabolic Risk Factors in Overweight Patients
Rimonabant, a selective cannabinoid-1 receptor blocker, has demonstrated effectiveness in reducing body weight and improving cardiovascular risk factors in obese patients. A study titled "Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia" by Després et al. (2005) in The New England Journal of Medicine highlighted its potential in managing metabolic risk factors, including adiponectin levels in overweight or obese patients with dyslipidemia (Després, Golay, & Sjöström, 2005).
2. Obesity-Associated Hepatic Steatosis
A study by Gary-Bobo et al. (2007) in Hepatology examined the effects of rimonabant on obesity-associated hepatic steatosis and related features of metabolic syndrome. The research demonstrated rimonabant's role in reducing hepatic steatosis and improving features like inflammation and dyslipidemia in obese rats, suggesting its clinical applications in treating obesity-associated liver diseases (Gary-Bobo et al., 2007).
3. Management of Cardiometabolic Risk Factors
Studies have shown that rimonabant is effective in managing multiple cardiometabolic risk factors, including abdominal obesity and smoking. Gelfand and Cannon (2006) in the Journal of the American College of Cardiology reported that rimonabant 20 mg led to greater weight loss, reduction in waist circumference, and favorable changes in serum lipid levels and glycemic control (Gelfand & Cannon, 2006).
4. Impact on Cardiometabolic Risk in Diabetic Patients
Rimonabant was found to improve cardiovascular and metabolic risk factors in overweight or obese patients with type 2 diabetes. The study "Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes" by Scheen et al. (2006) in The Lancet highlighted its efficacy in reducing body weight and improving HbA1c and other cardiovascular risk factors in diabetic patients (Scheen, Finer, Hollander, Jensen, & Van Gaal, 2006).
properties
CAS RN |
890033-57-5 |
|---|---|
Molecular Formula |
C26H22Cl2N4 |
Molecular Weight |
461.39 |
IUPAC Name |
3-chloro-4-((R)-2-(4-chlorophenyl)-4-((R)-1-(4-cyanophenyl)ethyl)piperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |
InChI Key |
GTOMRUVXHAYDFH-DWXRJYCRSA-N |
SMILES |
N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Giminabant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)

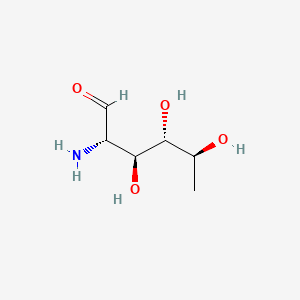
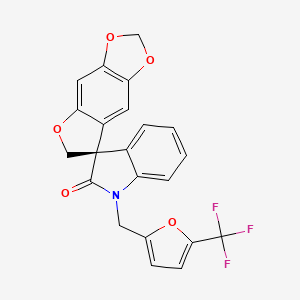
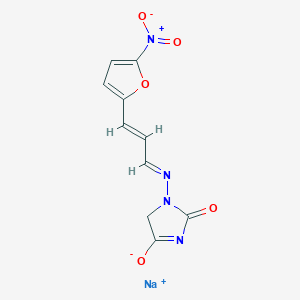
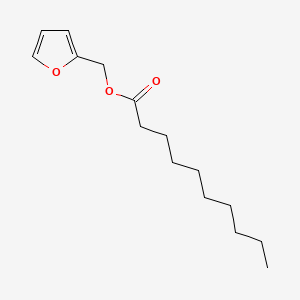
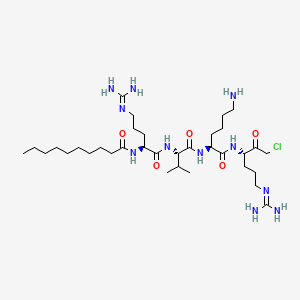
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)


![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)